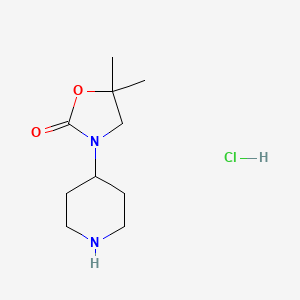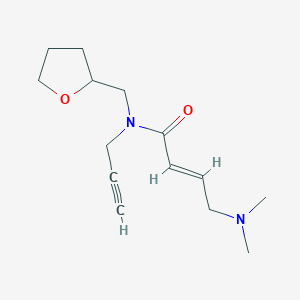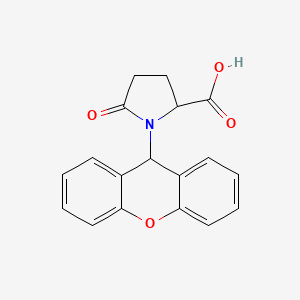![molecular formula C10H16O2 B2728993 3-(1-Bicyclo[2.2.1]heptanyl)propanoic acid CAS No. 2287300-49-4](/img/structure/B2728993.png)
3-(1-Bicyclo[2.2.1]heptanyl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(1-Bicyclo[2.2.1]heptanyl)propanoic acid, also known as BCHPA, is a bicyclic compound that has been the subject of scientific research due to its potential therapeutic applications.
Scientific Research Applications
Synthesis and Polymerization
2,6-Dioxabicyclo[2.2.1]heptane, a compound related to 3-(1-Bicyclo[2.2.1]heptanyl)propanoic acid, has been synthesized and shown to polymerize readily with various cationic initiators. This synthesis involves acid-catalyzed bicyclization and hydrolytic reactivity studies, highlighting its potential in creating polymers with moderate molecular weight and a mixture of isomers. Such polymers could be utilized in material science for creating rubbers or liquid polymers with specific properties (Hall et al., 2007).
Reactive Extraction of Carboxylic Acids
The compound's related structural analog, propionic acid, has been studied extensively for its recovery from aqueous solutions using reactive extraction techniques. Such studies offer insights into efficient recovery methods for carboxylic acids from fermentation broths, which is crucial in bioprocessing and chemical industries. This research demonstrates the effectiveness of extractants like Aliquat 336 in enhancing the recovery process, providing a basis for improving downstream processing in chemical manufacturing (Keshav et al., 2009).
Conformational Analysis of GABA Analogs
Research into bicyclo[3.1.0]hexane cores, which share structural similarities with 3-(1-Bicyclo[2.2.1]heptanyl)propanoic acid, reveals their use in creating conformationally locked analogs of biologically active molecules. This includes the development of GABA analogs with potential applications in neurological disorders treatment, highlighting the compound's relevance in medicinal chemistry and drug design (Jimeno et al., 2011).
Catalytic Activity in Asymmetric Addition
The expansion of the bicyclo[2.2.1]hepta-2,5-diene ligand family illustrates the utility of these compounds in asymmetric synthesis. Such research shows the potential for creating enantiomerically pure compounds through rhodium-catalyzed reactions, underscoring the importance of bicyclic compounds in developing pharmaceuticals and fine chemicals (Berthon-Gelloz & Hayashi, 2006).
Acidic Properties of Polycyclic Molecules
Studies on polycyano derivatives of bicyclic and tricyclic molecules reveal their strong acidity, positioning them as super- and hyperacids. Such properties are crucial for applications requiring high acidity without the need for aqueous solutions, offering potential uses in organic synthesis and catalysis (Vianello & Maksić, 2010).
properties
IUPAC Name |
3-(1-bicyclo[2.2.1]heptanyl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O2/c11-9(12)3-6-10-4-1-8(7-10)2-5-10/h8H,1-7H2,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZODIXXPJRQJHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1C2)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-Bicyclo[2.2.1]heptanyl)propanoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1Z)-N'-hydroxy-2-[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]ethanimidamide](/img/structure/B2728910.png)

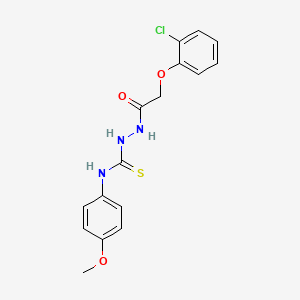
![{[(3-Chlorophenyl)methyl]carbamoyl}methyl thiophene-2-carboxylate](/img/structure/B2728916.png)
![2-(2-Chloro-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-[1,3]thiazolo[4,5-c]pyridine](/img/structure/B2728918.png)

![3-chloro-N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-4-fluorobenzamide](/img/structure/B2728921.png)
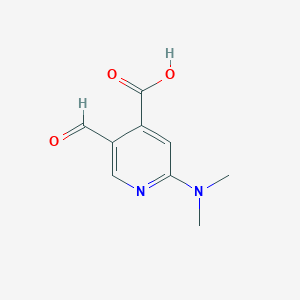
![Ethyl 2-[3-[(Z)-2-cyano-3-phenylprop-2-enoyl]-2-[(E)-2-cyano-3-phenylprop-2-enoyl]imino-1,3-thiazol-4-yl]acetate](/img/structure/B2728925.png)
![1-ethyl-5-((4-fluorobenzyl)thio)-6-(4-methoxybenzyl)-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B2728926.png)
